molecular formula C14H14FN3O2 B2746292 N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide CAS No. 1172958-31-4

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide

Cat. No.: B2746292
CAS No.: 1172958-31-4
M. Wt: 275.283
InChI Key: BAFZGVHOOAPOMM-UHFFFAOYSA-N
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Description

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring and the fluorophenyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-fluorobenzohydrazide with cyclopentanecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Chemical Reactions Analysis

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: It has shown potential as an anti-inflammatory and anticancer agent in preclinical studies.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide can be compared with other oxadiazole derivatives such as:

    N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group, which may result in different biological activities.

    N-(5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide: The presence of a methyl group instead of a fluorine atom can affect the compound’s chemical reactivity and biological properties.

    N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide: The nitro group can introduce different electronic effects, influencing the compound’s interactions with biological targets.

Properties

IUPAC Name

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c15-11-7-3-6-10(8-11)13-17-18-14(20-13)16-12(19)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFZGVHOOAPOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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